molecular formula C19H21NO3 B1612318 Ethyl 3-(dibenzylamino)-2-oxopropanoate CAS No. 93206-02-1

Ethyl 3-(dibenzylamino)-2-oxopropanoate

Cat. No.: B1612318
CAS No.: 93206-02-1
M. Wt: 311.4 g/mol
InChI Key: NNMRROUVHBDIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(dibenzylamino)-2-oxopropanoate is a β-keto ester derivative characterized by a dibenzylamino group at position 3 and a ketone moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, amino acid derivatives, and bioactive molecules. Its reactivity stems from the electron-rich dibenzylamino group, which enhances nucleophilicity, and the oxo group, enabling keto-enol tautomerism and participation in condensation reactions .

Properties

CAS No.

93206-02-1

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 3-(dibenzylamino)-2-oxopropanoate

InChI

InChI=1S/C19H21NO3/c1-2-23-19(22)18(21)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3

InChI Key

NNMRROUVHBDIKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents at positions 2 and 3, influencing their physical, chemical, and biological properties. Key examples include:

Compound Name Substituents at Position 3 Substituents at Position 2 Key Features
Ethyl 3-(dibenzylamino)-2-oxopropanoate Dibenzylamino Oxo High nucleophilicity; used in amino acid synthesis
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-Nitropyridinyl Oxo Electron-withdrawing nitro group; lower yield (45–75%)
Ethyl 2-oxo-3,3-diphenyl-propanoate Diphenyl Oxo Increased lipophilicity; potential for steric hindrance
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl Oxo Fluorine enhances metabolic stability; drug intermediate
Ethyl 3-(dibenzylamino)-2-hydroxypropanoate Dibenzylamino Hydroxy Reduced keto-enol tautomerism; 73% synthesis yield

Physical and Spectroscopic Properties

  • Melting Points: Analogs with aromatic substituents (e.g., 3-nitropyridinyl) show higher melting points (78.4–79.6°C) due to crystalline packing . In contrast, dibenzylamino derivatives are often oils (e.g., Ethyl 3-(dibenzylamino)-2-hydroxypropanoate) .
  • NMR Data: Target Compound: The dibenzylamino group in Ethyl 3-(dibenzylamino)-2-hydroxypropanoate shows characteristic signals at δ 7.35–7.23 (aromatic protons) and δ 3.78–3.55 (N-CH2) . Fluorinated Analogs: Fluorine substituents cause deshielding in ¹³C NMR (e.g., δ 148–160 ppm for CF groups) .

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